molecular formula C16H22N6O3S B2541748 (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034453-44-4

(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2541748
CAS No.: 2034453-44-4
M. Wt: 378.45
InChI Key: IOBDPVPTZPSMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone” is a heterocyclic organic molecule featuring a piperazine core linked to a 1-methylimidazole sulfonyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety via a methanone bridge. However, the provided evidence lacks direct data on its synthesis, biological activity, or physicochemical properties. Notably, the PubChem entry for this compound () is inaccessible due to technical limitations, restricting further structural or functional analysis from the available sources.

Properties

IUPAC Name

[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-19-11-15(17-12-19)26(24,25)21-8-6-20(7-9-21)16(23)13-10-18-22-5-3-2-4-14(13)22/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBDPVPTZPSMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone , with the CAS number 2034453-44-4 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis routes, and relevant research findings.

Compound Overview

PropertyDetails
Common Name This compound
Molecular Formula C₁₆H₂₂N₆O₃S
Molecular Weight 378.5 g/mol
CAS Number 2034453-44-4

Anticonvulsant Activity

Recent studies have indicated that compounds with imidazole and piperazine moieties often exhibit anticonvulsant properties. For instance, a series of imidazole-derived semicarbazones were evaluated for their anticonvulsant activity against maximal electroshock seizures (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. The results demonstrated that certain derivatives showed significant protective effects without neurotoxicity .

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic properties. Research on related pyrazolo[1,5-a]pyridine derivatives revealed promising results against various cancer cell lines. For example, compounds with similar structures were tested against MCF-7 breast cancer cells and exhibited IC50 values in the low micromolar range . The mechanism of action often involves the induction of apoptosis through caspase activation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications at specific positions on the piperazine and pyrazolo rings can enhance potency and selectivity towards target proteins. For instance, analogs with additional functional groups at the 6-position of the pyrazolo ring demonstrated improved binding affinity to certain kinases involved in cancer progression .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several derivatives based on the core structure of this compound. The derivatives were synthesized and tested against human cancer cell lines such as MCF-7 and HT-29. The most active compounds exhibited significant cytotoxicity with IC50 values ranging from 2 μM to 10 μM .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds. The study highlighted that certain derivatives could increase glycine levels in the central nervous system (CNS), suggesting potential use in treating neurological disorders . This aligns with findings that sulfonamide-containing compounds often exhibit favorable CNS penetration characteristics.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various heterocyclic precursors. The structural characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Infrared Spectroscopy (IR)
  • Mass Spectrometry (MS)

These methods confirm the presence of key functional groups and the overall structure of the compound.

Antimicrobial Activity

Research has shown that compounds containing imidazole and piperazine moieties exhibit significant antimicrobial properties. For instance, studies have documented the effectiveness of similar structures against various bacterial strains. The compound's sulfonamide group enhances its interaction with biological targets, potentially leading to improved antimicrobial activity compared to traditional agents .

Anticancer Potential

Recent investigations suggest that derivatives of this compound may also possess anticancer properties. The tetrahydropyrazolo moiety is known to interact with cellular pathways involved in cancer progression. In vitro studies have reported promising results where similar compounds inhibited the proliferation of cancer cell lines .

Neuropharmacological Effects

The piperazine ring is often associated with neuropharmacological activities. Compounds like this one are being explored for their potential as GlyT-1 inhibitors, which could be beneficial in treating conditions like schizophrenia and other neuropsychiatric disorders. Preclinical studies indicate that these compounds can influence neurotransmitter levels in the central nervous system .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A series of compounds similar to (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone were synthesized and evaluated for their antimicrobial efficacy. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria .
  • Evaluation of Anticancer Properties : In a study focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell growth. The results indicated that modifications in the structure enhanced cytotoxicity against specific cancer types .
  • Neuropharmacological Research : A study investigating the effects of related compounds on glycine transporters showed that these derivatives could effectively elevate glycine levels in animal models, suggesting potential therapeutic applications for mood disorders .

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonyl group (-SO₂-) attached to the imidazole ring enables nucleophilic substitution and hydrolysis reactions.

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may hydrolyze to form sulfonic acid derivatives. For example, treatment with aqueous HCl or NaOH could cleave the S-N bond, generating 1-methyl-1H-imidazole-4-sulfonic acid and a piperazine intermediate .

  • Substitution : The sulfonyl group’s electron-withdrawing nature activates adjacent positions on the imidazole ring for electrophilic substitution. Halogenation or nitration may occur under controlled conditions .

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation, acylation, and ring-opening reactions:

Reaction Type Reagents/Conditions Products
Alkylation Alkyl halides, K₂CO₃, DMFN-alkylated piperazine derivatives (e.g., methyl or benzyl substitutions) .
Acylation Acetyl chloride, base (e.g., Et₃N)N-acetylpiperazine derivatives, altering solubility and bioactivity .
Ring Opening Strong acids (e.g., H₂SO₄)Cleavage to form diaminoethane derivatives.

Methanone and Pyrazolo-Pyridine Reactivity

The methanone bridge and tetrahydropyrazolo[1,5-a]pyridine core participate in key transformations:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methanone group to a secondary alcohol, potentially altering pharmacological properties .

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) may aromatize the tetrahydropyrazolo-pyridine ring to a pyrazolo[1,5-a]pyridine system .

  • Cycloaddition : The pyridine ring’s electron-deficient nature allows Diels-Alder reactions with dienes under thermal conditions .

Cross-Coupling Reactions

The compound’s heteroaromatic systems enable transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Boronic acids react with halogenated pyrazolo-pyridine derivatives to form biaryl structures. For example, coupling with phenylboronic acid using Pd(PPh₃)₄ generates extended π-conjugated systems .

  • Buchwald-Hartwig Amination : Amination of halogenated intermediates (e.g., Br or I substituents) introduces secondary or tertiary amines .

Stability and Degradation Pathways

  • pH Sensitivity : The compound is stable under neutral conditions but degrades in strongly acidic (pH < 2) or basic (pH > 10) environments, forming hydrolysis byproducts .

  • Thermal Stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA).

Key Analytical Methods

  • NMR Spectroscopy : Used to monitor substitution patterns and reaction progress .

  • HPLC-MS : Ensures purity and identifies degradation products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural motifs and reported functionalities of similar compounds:

Piperazine-Containing Analogs

Piperazine derivatives are widely explored for their conformational flexibility and ability to enhance solubility. For example:

  • Pyrazolo[3,4-d]pyrimidines (): These compounds, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, share a pyrazole-pyrimidine scaffold but lack the sulfonyl-imidazole and tetrahydropyridinone groups. They exhibit isomerization behavior under specific conditions, which may influence their pharmacokinetic profiles.

Sulfonyl-Imidazole Derivatives

The 1-methylimidazole sulfonyl group in the target compound is a notable feature. Sulfonyl groups are often incorporated to improve solubility or modulate electronic properties. For instance:

  • Zygocaperoside (): A triterpenoid saponin with a sulfated glycoside group, this compound highlights how sulfonation can enhance hydrophilicity. However, its non-heterocyclic structure limits direct comparison.

Tetrahydropyrazolo[1,5-a]pyridine Moieties

The partially saturated pyrazolo-pyridine ring in the target compound may confer distinct conformational preferences compared to fully aromatic systems. Analogous compounds like Isorhamnetin-3-O glycoside () prioritize flavonoid-based scaffolds, which lack the nitrogen-rich heterocycles seen here.

Hypothetical Comparative Table

Feature Target Compound Pyrazolo[3,4-d]pyrimidines () Zygocaperoside ()
Core Structure Piperazine + tetrahydropyrazolo-pyridine + sulfonyl-imidazole Pyrazole-pyrimidine Triterpenoid saponin
Key Functional Groups Sulfonyl, methanone bridge Amino, hydrazine Sulfated glycoside
Structural Flexibility High (piperazine linker) Moderate (rigid pyrimidine) Low (steroidal backbone)
Potential Applications Kinase inhibition, receptor modulation (inferred) Anticancer, antimicrobial (reported) Anti-inflammatory, antioxidant (reported)

Q & A

Q. How does the sulfonyl group influence hydrolytic stability in physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor hydrolysis via LC-MS (look for sulfonic acid byproduct) .
  • DFT Calculations : Calculate the energy barrier for sulfonyl ester hydrolysis using Gaussian 09 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.